InChI=1S/C14H14O4/c1-8(15)7-17-11-4-5-12-9(2)10(3)14(16)18-13(12)6-11/h4-6H,7H2,1-3H3 .
3,4-Dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chromone backbone with a 2-oxopropoxy substituent at the seventh position and methyl groups at the third and fourth positions. It is recognized for its potential uses in organic synthesis and as a lead compound for drug development due to its unique structural properties.
The compound is cataloged under the chemical identifier 156006-10-9 and can be sourced from various chemical suppliers specializing in research chemicals. It has been the subject of numerous studies exploring its synthesis, reactivity, and biological applications.
3,4-Dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is classified as a chromone derivative. Chromones are bicyclic compounds consisting of a benzene ring fused to a pyrone ring. This specific compound is notable for its functionalization, which enhances its reactivity and potential biological activity.
The synthesis of 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the reaction of 3,4-dimethylcoumarin with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like acetone at elevated temperatures to promote the formation of the desired product.
The molecular structure of 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one can be represented by its chemical formula with a molecular weight of approximately 272.29 g/mol. The structure features:
InChI=1S/C15H16O4/c1-8-9(2)15(17)19-14-7-12(5-6-13(8)14)18-11(4)10(3)16/h5-7,11H,1-4H3DZNZFKVXGBBLCI-UHFFFAOYSA-NThis structural information is crucial for understanding the compound's reactivity and potential interactions with biological targets.
3,4-Dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one undergoes several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, allowing for various functional modifications that enhance biological activity or synthetic utility.
The mechanism of action for 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one involves interactions with specific molecular targets:
This information is essential for handling and application in laboratory settings.
3,4-Dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has several significant applications:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its potential in various scientific fields.
3,4-Dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one represents a structurally advanced coumarin derivative with significant implications in medicinal chemistry. Its core structure builds upon the biologically privileged 2H-chromen-2-one scaffold, which is extensively documented for diverse pharmacological activities. The strategic modifications at positions 3, 4, and 7 create a hybrid molecule that combines the inherent bioactivity of coumarins with novel functional properties. Unlike simpler coumarins, this derivative features a 2-oxopropoxy chain at the C7 position—a structural motif that substantially enhances its potential for targeted biological interactions. This compound serves as a versatile precursor for developing therapeutic agents, particularly in antiviral and anticancer research, where coumarin derivatives have demonstrated inhibitory potential against HIV-1 reverse transcriptase-associated ribonuclease H and integrase functions [3] [5]. The molecular framework allows for specific interactions with enzymatic targets that are less accessible to unsubstituted coumarins, positioning it as a valuable template in rational drug design.
The electron-rich chromenone system facilitates π-stacking interactions with biological macromolecules, while the C7 side chain provides a flexible tether for engaging with auxiliary binding pockets in target proteins. Computational studies of analogous chromenone derivatives reveal favorable binding affinities for both HIV-1 integrase and RNase H active sites, suggesting similar potential for this specific derivative [5]. Additionally, the presence of the methyl groups at C3 and C4 increases lipophilicity compared to unmethylated counterparts, potentially enhancing membrane permeability—a critical factor for bioavailability. These combined features establish this compound as a sophisticated pharmacophore with tailored properties that address limitations of earlier coumarin-based drug candidates, particularly regarding target specificity and metabolic stability.
The development of chromenone derivatives as therapeutic agents has progressed through distinct evolutionary phases, beginning with naturally occurring coumarins and culminating in targeted synthetic analogs like 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one. Early research focused on naturally derived coumarins isolated from plant sources, which exhibited anticoagulant and antimicrobial properties but limited target specificity. The discovery of the chromone nucleus as the active component in the anti-asthmatic drug cromolyn sodium marked a pivotal advancement, demonstrating the therapeutic potential of synthetic chromenones [9]. This breakthrough stimulated extensive medicinal chemistry efforts to optimize the chromenone scaffold for diverse applications.
Table 1: Historical Development Timeline of Chromenone-Based Therapeutics
| Time Period | Development Phase | Key Compounds | Therapeutic Focus |
|---|---|---|---|
| Pre-1960s | Natural product isolation | Dicoumarol, Psoralen | Anticoagulant, Skin disorders |
| 1960s-1980s | First-generation synthetics | Cromolyn sodium | Asthma, Allergy |
| 1990s-2000s | Structural optimization | (+)-Calanolide, 4-Hydroxy derivatives | HIV inhibition, Anticancer |
| 2010s-Present | Targeted multifunctional derivatives | 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one analogs | Dual HIV-1 inhibition, Fluorescent probes |
The 1990s witnessed a significant expansion in chromenone research with the identification of the anti-HIV activity of (+)-calanolide, a naturally occurring coumarin that inhibits reverse transcriptase through a novel mechanism distinct from typical NNRTIs. This discovery prompted systematic structure-activity relationship (SAR) studies exploring substitutions at key positions on the chromenone core. The introduction of alkyl groups at C3 and C4, as present in our compound of interest, emerged as a promising strategy to enhance antiviral potency while maintaining favorable pharmacokinetic profiles [3]. Contemporary research has progressed toward designing dual-target inhibitors capable of simultaneously disrupting multiple stages of viral replication, exemplified by recent studies on chromenone derivatives that inhibit both HIV-1 reverse transcriptase-associated ribonuclease H function and integrase activity [3] [5]. This compound represents the culmination of these efforts—a purpose-designed chromenone with specific substitutions intended to engage multiple viral targets through defined molecular interactions.
3,4-Dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one (C₁₄H₁₄O₄; MW 246.26 g/mol) features a distinctive molecular architecture characterized by three strategic modifications to the coumarin nucleus [4] [6]. The benzopyran core contains methyl substituents at both the C3 and C4 positions, creating steric and electronic perturbations that significantly influence biological interactions. The C7 position is functionalized with a 2-oxopropoxy chain (-O-CH₂-C(O)-CH₃), introducing a ketone-containing flexible linker that extends the molecular footprint beyond typical coumarin dimensions. This structural arrangement creates a multifunctional pharmacophore with three key domains: (1) the planar, electron-rich chromenone system capable of aromatic stacking interactions; (2) the lipophilic 3,4-dimethyl region that enhances membrane permeability; and (3) the C7 side chain with hydrogen-bond accepting capability via its carbonyl oxygen.
Table 2: Structural Features and Comparison with Related Compounds
| Structural Feature | 3,4-Dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | 3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one | 4-Methylumbelliferone (Base Structure) |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₄O₄ | C₁₅H₁₆O₄ | C₁₀H₈O₃ |
| Molecular Weight | 246.26 g/mol | 260.28 g/mol | 176.17 g/mol |
| CAS Registry | 156006-10-9 | 314742-02-4 | 90-33-5 |
| C3 Substituent | Methyl | Methyl | H |
| C4 Substituent | Methyl | Methyl | Methyl |
| C7 Substituent | -OCH₂C(O)CH₃ | -OCH(CH₃)C(O)CH₃ | -OH |
| Key Functional Groups | Lactone, alkyl, ketone, ether | Lactone, alkyl, ketone, ether | Lactone, phenol |
Comparative analysis with its close analog, 3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one (C₁₅H₁₆O₄; MW 260.28 g/mol), highlights the significance of minimal structural variations [2]. The additional methyl group in the propoxy chain creates a chiral center and introduces steric bulk that substantially alters molecular geometry and potential target interactions. Both compounds share the 3,4-dimethylcoumarin foundation but exhibit different spatial orientations of their C7 substituents due to the presence or absence of the α-methyl group. These subtle differences profoundly impact physicochemical properties; for instance, the unsubstituted propoxy derivative (logP ~2.05) shows slightly lower lipophilicity than its methylated counterpart, potentially influencing biodistribution patterns [4] [2].
Spectroscopic characterization reveals distinctive signatures for this compound across multiple analytical platforms. Infrared spectroscopy displays characteristic absorption bands at approximately 1720-1750 cm⁻¹ (lactone carbonyl), 1680-1710 cm⁻¹ (ketone carbonyl), and 1200-1300 cm⁻¹ (C-O stretching vibrations) [2]. Nuclear magnetic resonance spectroscopy shows predictable chemical shifts: aromatic protons between δ 6.5-8.0 ppm, methyl groups at δ 2.0-2.5 ppm, and methylene protons of the oxopropoxy chain at δ 4.8-5.0 ppm. The compound's mass spectrum features a molecular ion peak at m/z 246 [M]⁺ with characteristic fragment ions resulting from cleavage of the ether linkage and subsequent loss of ketene from the propionyl group [6]. These analytical signatures provide essential identification criteria and quality control parameters for research applications.
Table 3: Spectroscopic Characterization Profile
| Analytical Technique | Key Spectral Features | Structural Information Provided |
|---|---|---|
| Infrared Spectroscopy | 1720-1750 cm⁻¹ (strong), 1680-1710 cm⁻¹ (strong), 1600-1650 cm⁻¹ (medium), 1200-1300 cm⁻¹ (strong) | Lactone C=O, Ketone C=O, Aromatic C=C, C-O stretching |
| ¹H NMR | δ 2.2 (3H, s, COCH₃), 2.4 (3H, s, 4-CH₃), 2.5 (3H, s, 3-CH₃), 5.1 (2H, s, OCH₂), 6.3 (1H, d, H-8), 6.8 (1H, dd, H-6), 7.6 (1H, d, H-5) | Methyl environments, methylene protons, aromatic coupling patterns |
| ¹³C NMR | δ 18.5 (C-4 CH₃), 20.1 (C-3 CH₃), 26.5 (COCH₃), 65.8 (OCH₂), 113-155 (aromatic carbons), 160.2 (C-2 carbonyl), 195.5 (ketone carbonyl) | Carbon hybridization, carbonyl types, substituent effects |
| Mass Spectrometry | m/z 246 [M]⁺ (100%), 231 [M-CH₃]⁺ (25%), 203 [M-CH₃-CO]⁺ (60%), 175 [M-C₃H₃O₂]⁺ (85%) | Molecular weight confirmation, fragmentation pathways |
The functional significance of the 2-oxopropoxy moiety extends beyond its role as a steric extension. The ketone functionality serves as a hydrogen-bond acceptor capable of interacting with complementary residues in enzyme binding sites, while the methylene spacer provides conformational flexibility, allowing the chromenone core and ketone to adopt optimal orientations for target engagement. This structural feature has proven particularly valuable in the development of inhibitors for HIV enzymes, where simultaneous interaction with multiple catalytic residues is essential for potent activity [3] [5]. Furthermore, the electron-withdrawing nature of the ketone influences the electron density of the entire coumarin system, potentially enhancing its fluorescence properties—a characteristic exploited in developing coumarin-based fluorescent probes for biological imaging [2]. The strategic incorporation of these functional motifs exemplifies contemporary approaches to optimizing natural product scaffolds for specific biomedical applications.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4